2-Methylpiperidin-4-ol
Overview
Description
2-Methylpiperidin-4-ol is a heterocyclic organic compound with the molecular formula C6H13NO It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and a methyl group at the second position
Mechanism of Action
Target of Action
A related compound, piperidin-4-ol derivatives, has been evaluated for potential treatment of hiv, suggesting that it may interact with the chemokine receptor ccr5 .
Mode of Action
It’s worth noting that many ccr5 antagonists, which piperidin-4-ol derivatives are part of, contain a basic nitrogen atom that is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
If it acts similarly to other piperidin-4-ol derivatives, it may influence the pathways related to hiv-1 entry into cells .
Result of Action
If it acts similarly to other piperidin-4-ol derivatives, it may prevent HIV-1 entry into cells by antagonizing the CCR5 receptor .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 115.17 and its empirical formula is C6H13NO
Cellular Effects
Some piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, suggesting that 2-Methylpiperidin-4-ol may also have significant effects on cellular processes
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2-methylpyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-methylpyridine over a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as 2-methylpiperidine, using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 2-Methylpiperidin-4-one.
Reduction: 2-Methylpiperidine.
Substitution: 2-Methylpiperidin-4-yl ethers or esters.
Scientific Research Applications
2-Methylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.
2-Methylpiperidine: Similar to 2-Methylpiperidin-4-ol but without the hydroxyl group.
4-Hydroxypiperidine: Similar but without the methyl group at the second position.
Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
2-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337276 | |
Record name | 2-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-35-7 | |
Record name | 2-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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